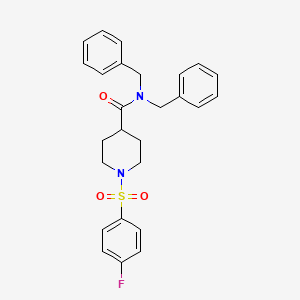

N,N-Dibenzyl-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N,N-dibenzyl-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27FN2O3S/c27-24-11-13-25(14-12-24)33(31,32)29-17-15-23(16-18-29)26(30)28(19-21-7-3-1-4-8-21)20-22-9-5-2-6-10-22/h1-14,23H,15-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJNXVHIFRJYPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of 1,5-diaminopentane with a suitable carbonyl compound can yield the piperidine ring.

Introduction of the Dibenzyl Groups: The dibenzyl groups can be introduced through N-alkylation reactions using benzyl halides in the presence of a base.

Attachment of the Fluorobenzenesulfonyl Group: The fluorobenzenesulfonyl group can be introduced through sulfonylation reactions using 4-fluorobenzenesulfonyl chloride and a suitable base.

Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions using appropriate carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Bases: Sodium hydroxide, potassium carbonate

Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N,N-Dibenzyl-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents.

Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperidine-4-Carboxamide Derivatives

The structural uniqueness of N,N-Dibenzyl-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide lies in its substitution pattern. Below is a comparative analysis with key analogs:

Key Observations :

- Sulfonyl Group Impact: The 4-fluorobenzenesulfonyl group (as in the target compound) is associated with enhanced target binding compared to non-fluorinated analogs, likely due to electronegativity and steric effects . However, 3,5-difluorobenzenesulfonyl derivatives exhibit superior antiangiogenic activity, suggesting substituent positioning critically influences biological outcomes .

- Carboxamide Substitutions: N,N-Dibenzyl groups may improve membrane permeability but could reduce selectivity compared to monosubstituted analogs (e.g., 4-fluorobenzyl), which show higher antiviral potency .

- Synthesis Yields : Analogs with halogenated sulfonyl groups (e.g., 3-chlorophenyl, 3-bromophenyl) are typically synthesized in 47–72% yields via nucleophilic substitution reactions , aligning with standard methods for the target compound.

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability: Fluorinated sulfonyl groups generally resist oxidative metabolism, extending half-life relative to non-halogenated analogs (e.g., 4-methoxybenzenesulfonyl) .

Biological Activity

N,N-Dibenzyl-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a chemical compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Piperidine Ring : A six-membered saturated nitrogen-containing ring.

- Dibenzyl Substitution : Two benzyl groups attached to the nitrogen atom of the piperidine.

- Fluorobenzenesulfonyl Group : A sulfonamide group attached to a fluorinated benzene, which may influence its biological interactions.

The molecular formula is with a molecular weight of approximately 404.48 g/mol.

Inhibition of Acetylcholinesterase

A study involving related piperidine derivatives demonstrated their ability to inhibit AChE, thereby enhancing cholinergic transmission. This mechanism is particularly relevant for neurodegenerative conditions like Alzheimer's disease . Although direct data for this compound is lacking, its structural similarities suggest potential activity in this area.

Antimicrobial and Anticancer Properties

Research on structurally related compounds indicates that piperidine derivatives can exhibit antimicrobial and anticancer properties. For instance, compounds featuring a 4-fluorobenzene moiety have shown promise as tyrosinase inhibitors, which could be beneficial in treating skin disorders and melanoma . The binding affinity and inhibitory effects observed in these studies may provide insights into the potential applications of this compound.

Case Studies and Experimental Data

| Study | Compound | IC50 (μM) | Activity |

|---|---|---|---|

| Study 1 | 4-(4-Fluorobenzyl)piperazine derivative | 0.18 | Tyrosinase inhibitor |

| Study 2 | Related piperidine compound | 17.76 | Tyrosinase inhibitor |

| Study 3 | N-benzylpiperidines | Varies | AChE inhibition |

The table summarizes findings from various studies on related compounds that may provide insight into the biological activity of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Dibenzyl-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling a fluorobenzenesulfonyl chloride with a piperidine-4-carboxamide precursor, followed by benzylation. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .

- Catalysts : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) improves sulfonylation and benzylation yields .

- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and purity .

- Data : Analogous compounds (e.g., N-(4-fluorophenyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide) achieve yields of 34–67% under optimized conditions .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodology :

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm for fluorobenzene) and piperidine carbons (δ 40–60 ppm) .

- IR Spectroscopy : Sulfonyl (S=O) stretches at 1150–1350 cm confirm functionalization .

- Elemental Analysis : Validates stoichiometry (e.g., C: 54.2%, H: 4.8%, N: 9.5% for CHFNOS) .

Q. What experimental approaches are used to investigate its mechanism of action in biological systems?

- Methodology :

- Enzyme assays : Test inhibition of carbonic anhydrase isoforms (e.g., hCA II, IX) via stopped-flow CO hydration .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to sulfonamide-sensitive targets (e.g., Ki < 10 nM for hCA IX) .

- Cellular assays : Measure cytotoxicity (IC) in cancer cell lines (e.g., HT-29 colon carcinoma) .

Advanced Research Questions

Q. How can reaction optimization address low yields in the benzylation step?

- Methodology :

- Temperature control : Benzylation at 0–5°C minimizes side reactions (e.g., over-alkylation) .

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the piperidine nitrogen during sulfonylation .

- Catalyst screening : Pd/C or Raney nickel may improve catalytic efficiency in hydrogenolysis steps .

Q. How to resolve contradictions in H NMR data due to signal overlap in aromatic regions?

- Methodology :

- 2D NMR : HSQC and HMBC correlate proton and carbon signals, distinguishing fluorobenzene (δ 7.6–8.1 ppm) from benzyl groups .

- Deuterated solvents : DMSO-d enhances resolution of exchangeable protons (e.g., amide NH) .

- Computational modeling : Gaussian 09 predicts chemical shifts for comparison with experimental data .

Q. What strategies mitigate crystallographic disorder in X-ray structures of sulfonamide-piperidine derivatives?

- Methodology :

- Twinned data refinement : SHELXL’s TWIN/BASF commands model overlapping lattices in sulfonyl-containing crystals .

- Low-temperature data collection : Reduces thermal motion artifacts (e.g., 100 K with liquid N) .

Q. How to address discrepancies in biological activity data across similar compounds?

- Methodology :

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., 4-fluorobenzene vs. 2,4-dichlorophenyl) on IC values .

- Biophysical assays : Isothermal titration calorimetry (ITC) quantifies binding thermodynamics to receptors .

- Metabolic stability testing : Liver microsome assays identify susceptibility to cytochrome P450 oxidation .

Q. What methods ensure stereochemical control during piperidine functionalization?

- Methodology :

- Chiral chromatography : Use Chiralpak IA/IB columns to separate enantiomers .

- Asymmetric catalysis : Cinchona alkaloid catalysts induce enantioselectivity in sulfonamide formation .

- X-ray crystallography : Confirms absolute configuration of stereocenters .

Q. How to design high-throughput screening (HTS) workflows for derivatives of this compound?

- Methodology :

- Parallel synthesis : Employ automated liquid handlers for rapid diversification of benzyl and sulfonyl groups .

- Virtual screening : Glide or MOE prioritizes derivatives with favorable ADMET profiles .

- Microplate assays : 384-well formats enable rapid testing of enzyme inhibition (e.g., hCA IX) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.